(2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one

Catalog No.
S15404342
CAS No.
551-99-5
M.F
C18H18O5
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-m...

CAS Number

551-99-5

Product Name

(2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H18O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-7,14,19,21H,8H2,1-3H3/t14-/m0/s1

InChI Key

VWWMSFMNICMFQB-AWEZNQCLSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1OC)C)OC(CC2=O)C3=CC=C(C=C3)O)O

Isomeric SMILES

CC1=C(C2=C(C(=C1OC)C)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O

(2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one is a natural product found in Angophora costata with data available.

(2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one, also known as Sakuranetin, is a flavonoid compound characterized by its unique structure comprising a benzopyran core. Its molecular formula is C₁₆H₁₄O₅, and it has a molecular weight of approximately 286.2794 g/mol. The compound features multiple hydroxyl groups and methoxy substitutions, contributing to its biological activity and potential applications in various fields, particularly in pharmaceuticals and natural products .

The chemical reactivity of (2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one is primarily influenced by its functional groups:

  • Hydroxyl Groups: The presence of hydroxyl groups allows for hydrogen bonding and can participate in oxidation reactions.
  • Methoxy Groups: These groups can undergo demethylation or serve as electron-donating substituents, enhancing the compound's stability and reactivity.
  • Benzopyran Core: This structure can engage in electrophilic aromatic substitution reactions, making it versatile in synthetic organic chemistry.

Research has shown that (2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one exhibits various biological activities:

  • Antioxidant Properties: The compound demonstrates significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress .
  • Anti-inflammatory Effects: Studies indicate that it can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity: Preliminary research suggests that Sakuranetin possesses antimicrobial properties against certain bacterial strains .

Several methods have been developed for the synthesis of (2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one:

  • Starting Materials: Common precursors include flavanone derivatives and phenolic compounds.
  • Reactions: Typical reactions involve:
    • Condensation Reactions: To form the benzopyran structure.
    • Methylation: Using methylating agents to introduce methoxy groups.
    • Hydroxylation: Employing hydroxylating agents to add hydroxyl groups at specific positions.

The applications of (2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one span various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in developing new therapeutic agents.
  • Food Industry: As a natural antioxidant, it can be incorporated into food products to enhance shelf life and nutritional value .
  • Cosmetics: Its skin-protective properties make it suitable for use in cosmetic formulations aimed at reducing oxidative damage.

Interaction studies focusing on (2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one have revealed:

  • Protein Binding: Investigations into its binding affinity with various proteins suggest potential mechanisms for its biological activity.
  • Synergistic Effects: Studies indicate that when combined with other flavonoids or antioxidants, it may exhibit enhanced effects compared to when used alone .

Similar Compounds

Several compounds share structural similarities with (2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one. Here are some notable examples:

Compound NameStructureKey Features
5-HydroxyflavoneC15H10O3Lacks methoxy group; shows antioxidant properties
QuercetinC15H10O7Contains multiple hydroxyl groups; known for anti-inflammatory effects
KaempferolC15H10O6Similar flavonoid structure; exhibits anticancer properties

These compounds highlight the unique aspects of (2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-4H-1-benzopyran-4-one while showcasing the diversity within the flavonoid class. Each compound's distinct functional groups contribute to different biological activities and potential applications in health and medicine.

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

314.11542367 g/mol

Monoisotopic Mass

314.11542367 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-11-2024

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